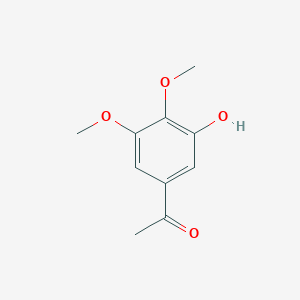

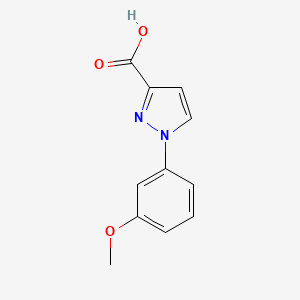

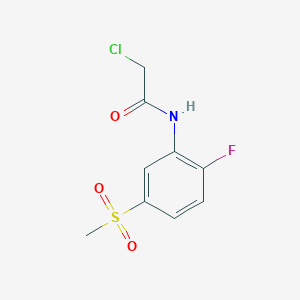

![molecular formula C7H7N3O B3375847 Imidazo[1,2-a]pyrimidin-2-ylmethanol CAS No. 1153757-71-1](/img/structure/B3375847.png)

Imidazo[1,2-a]pyrimidin-2-ylmethanol

Übersicht

Beschreibung

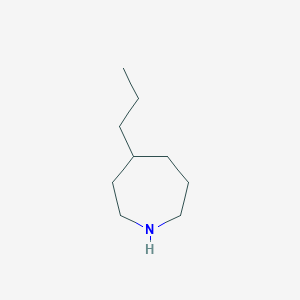

Imidazo[1,2-a]pyrimidin-2-ylmethanol is a heterocyclic compound with the empirical formula C8H8N2O . It is a valuable scaffold in organic synthesis and pharmaceutical chemistry .

Synthesis Analysis

Imidazo[1,2-a]pyrimidin-2-ylmethanol can be synthesized through various chemosynthetic methodologies. These include multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations, and aza-Michael–Mannich reactions . An efficient protocol has also been developed for the synthesis of regioselective imidazo[1,2-a]pyrimidine derivatives through a cascade reaction .Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrimidin-2-ylmethanol is characterized by the presence of an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic 5,6 heterocycle . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of this compound can be obtained using quantum chemical methods .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidin-2-ylmethanol can undergo various chemical reactions. These include direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The compound can also undergo nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Imidazo[1,2-a]pyrimidine has been receiving significant attention in the synthetic chemistry community . It is used in different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

Drug Development

This compound is used in the development of new chemosynthetic strategies and drug development due to its wide range of applications in medicinal chemistry .

Organic Synthesis

Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrimidine derivatives .

Pharmaceutical Chemistry

Imidazo[1,2-a]pyrimidines are also valuable heterocyclic scaffolds in pharmaceutical chemistry . They are used in the construction of imidazo[1,2-a]pyrimidine derivatives through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Therapeutic Applications

Imidazo[1,2-a]pyrimidines exhibit significant therapeutic potential linked to various areas such as anticancer , cardiovascular , antibacterial , antimicrobial , antifungal , antiviral , anti-inflammatory , HIV inhibitor , local anesthetic , P38 MAP kinase inhibitor properties .

Agrochemicals

Imidazo[1,2-a]pyrimidines are also used in some agrochemicals .

Materials Science

This class of aromatic heterocycles has great potential in several research areas, including materials science .

Technological Applications

In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices, sensors, anti-cancer drugs, and emitters for confocal microscopy and imaging .

Safety and Hazards

Zukünftige Richtungen

Imidazo[1,2-a]pyrimidin-2-ylmethanol and its derivatives have wide-ranging applications in medicinal chemistry. They are being explored for their potential in the development of new chemosynthetic strategies and drug development . There is a continuing interest in developing new and efficient synthetic routes for this compound .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyrimidin-2-ylmethanol is a novel scaffold that has been utilized for the development of covalent inhibitors . It has been identified as a potent anticancer agent for KRAS G12C-mutated NCI-H358 cells . The primary target of this compound is the KRAS G12C protein, a key player in various cancers .

Mode of Action

The compound interacts with its target through a covalent bond, which is a strong and irreversible type of interaction . This covalent interaction leads to the inhibition of the KRAS G12C protein, thereby halting the progression of cancer .

Biochemical Pathways

Given its target, it is likely that it impacts the ras signaling pathway, which is involved in cell growth and differentiation .

Pharmacokinetics

Its molecular weight (14816 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .

Result of Action

The inhibition of the KRAS G12C protein by Imidazo[1,2-a]pyrimidin-2-ylmethanol can lead to the suppression of cancer cell growth . This makes it a potential lead compound for the treatment of intractable cancers .

Eigenschaften

IUPAC Name |

imidazo[1,2-a]pyrimidin-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-6-4-10-3-1-2-8-7(10)9-6/h1-4,11H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNVSCROCXIXWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2N=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60599425 | |

| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrimidin-2-ylmethanol | |

CAS RN |

1153757-71-1 | |

| Record name | (Imidazo[1,2-a]pyrimidin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60599425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.